molecular formula C11H12O4 B184023 4-(Methoxycarbonyl)-2,6-dimethylbenzoic acid CAS No. 7498-53-5

4-(Methoxycarbonyl)-2,6-dimethylbenzoic acid

Cat. No.: B184023
CAS No.: 7498-53-5
M. Wt: 208.21 g/mol
InChI Key: XOCGGTZMYAMKCN-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-2,6-dimethylbenzoic acid is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

7498-53-5

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-methoxycarbonyl-2,6-dimethylbenzoic acid

InChI

InChI=1S/C11H12O4/c1-6-4-8(11(14)15-3)5-7(2)9(6)10(12)13/h4-5H,1-3H3,(H,12,13)

InChI Key

XOCGGTZMYAMKCN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)O)C)C(=O)OC

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)C(=O)OC

7498-53-5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-Dimethyl-1,4-benzenedicarboxylic acid (from Preparation 7) (5.0 g, 26mmol) was suspended in methanol (40 mL), concentrated sulfuric acid (5 mL) was added, and the mixture was heated at reflux for 2 hours. The solution was cooled, and water was added to precipitate the product. Filtration, followed by washing with water (3×) and petroleum ether (3×), and drying at high vacuum gave 2.05 g of the product as a white powder, m.p. 191°-192° C. (ref. W. A. Noyes, cited above).
Quantity
5 g
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reactant
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5 mL
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0 (± 1) mol
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40 mL
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Synthesis routes and methods II

Procedure details

To a solution of trifluoromethanesulfonic acid, 4-(methoxycarbonyl)-2,6-dimethylphenyl ester (3.12 g, 10 mmol) in acetonitrile (80 mL) and water (10 mL) at 25° C. is added palladium (II) acetate (224.5 mg, 1.0 mmol), 1,3-bis(diphenylphosphino)propane (412.5 mg, 10 mmol), followed by triethylamine (2.79 mL, 20 mmol). The reaction is then pressurized to 40 psi with carbon monoxide and heated to 80° C. for 4 h. The mixture is diluted with ethyl acetate (500 mL) and is washed with water (250 mL) containing 5 mL of triethylamine. The separated aqueous layer is re-extracted with ethyl acetate (2×250 mL) and the combined organic layers are discarded. The aqueous phase is then adjusted with 1N hydrochloric acid solution to pH 2 and is extracted with ethyl acetate (500 mL). The organic extract is washed with water (250 mL) and brine (250 mL), then is dried (MgSO4), filtered and evaporated in vacuo to yield 2,6-dimethyl-4-(methoxycarbonyl)benzoic acid.
Quantity
3.12 g
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reactant
Reaction Step One
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412.5 mg
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reactant
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Quantity
80 mL
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solvent
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10 mL
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solvent
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224.5 mg
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catalyst
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2.79 mL
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reactant
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0 (± 1) mol
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reactant
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500 mL
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reactant
Reaction Step Four

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